molecular formula C15H19BrFNO2 B1408225 Tert-butyl 4-bromo-2-fluorobenzyl(cyclopropyl)carbamate CAS No. 1704095-31-7

Tert-butyl 4-bromo-2-fluorobenzyl(cyclopropyl)carbamate

Cat. No. B1408225
CAS RN: 1704095-31-7
M. Wt: 344.22 g/mol
InChI Key: LLJTYSGMTSZALM-UHFFFAOYSA-N
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Description

Tert-butyl 4-bromo-2-fluorobenzyl(cyclopropyl)carbamate is a chemical compound . It is used in pharmaceutical intermediates .


Molecular Structure Analysis

The molecule contains a total of 40 bonds. There are 21 non-H bonds, 7 multiple bonds, 5 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 three-membered ring, 1 six-membered ring, and 1 (thio-) carbamate (aliphatic) .

Scientific Research Applications

Synthesis and Structural Features

Tert-butyl 4-bromo-2-fluorobenzyl(cyclopropyl)carbamate is used in the synthesis and structural analysis of monofluorinated cyclopropanecarboxylates, with applications in studying the structural features of various cyclopropane derivatives. The compound's role in enabling high enantiomeric excess in certain reactions is particularly noteworthy (Haufe et al., 2002).

Carbocyclic Analogues of Nucleotides

The compound plays a critical role as an intermediate in the enantioselective synthesis of carbocyclic analogues of 2′-deoxyribonucleotides. Its utility in the field of bioorganic chemistry is highlighted by its contribution to understanding the structural basis of these analogues (Ober et al., 2004).

Development of Bioactive Compounds

Tert-butyl 4-bromo-2-fluorobenzyl(cyclopropyl)carbamate is instrumental in the development of various bioactive compounds. Its role as an intermediate in synthesizing compounds like omisertinib, a notable biologically active compound, is a significant application in medicinal chemistry (Zhao et al., 2017).

Preparation of Spirocyclopropanated Analogues

This compound is used in the synthesis of spirocyclopropanated analogues of certain insecticides. The process involves multiple steps and yields various analogues with potential applications in agriculture and pest control (Brackmann et al., 2005).

Role in Protecting Groups

The compound plays a role in the development of new protecting groups for alcohols. Its utility in this context lies in its stability and compatibility with various synthetic procedures, contributing to the advancement of synthetic organic chemistry (Crich et al., 2009).

Safety And Hazards

While specific safety data for Tert-butyl 4-bromo-2-fluorobenzyl(cyclopropyl)carbamate is not available, general safety measures for handling similar compounds include wearing personal protective equipment, ensuring adequate ventilation, and avoiding ingestion and inhalation .

properties

IUPAC Name

tert-butyl N-[(4-bromo-2-fluorophenyl)methyl]-N-cyclopropylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19BrFNO2/c1-15(2,3)20-14(19)18(12-6-7-12)9-10-4-5-11(16)8-13(10)17/h4-5,8,12H,6-7,9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLJTYSGMTSZALM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(CC1=C(C=C(C=C1)Br)F)C2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19BrFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 4-bromo-2-fluorobenzyl(cyclopropyl)carbamate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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